Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine
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Overview
Description
Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine is a chemical compound with the empirical formula C16H20N2 . It is a solid substance . The SMILES string for this compound is CN©c1ccc(CNc2ccc©cc2)cc1 . This compound is commercially available and is used by early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound involves a nitrogen atom with two methyl substituents and one hydrogen . The compound also contains a pteridin-2-yl group and a 4-methylphenyl group .Physical And Chemical Properties Analysis
This compound is a solid substance . The molecular weight of this compound is 240.34 .Scientific Research Applications
Crystal Structure and Synthesis
Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine, also known as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline , has been synthesized via a Schiff base reduction route. The compound consists of asymmetric units in both orthorhombic and monoclinic crystal systems. Compound 1 (C16H20N2O) exhibits intermolecular hydrogen bonding, while Compound 2 (C14H15NO2) involves hydroxyl group interactions. These compounds serve as essential starting materials for synthesizing various compounds, including azo dyes and dithiocarbamates .
Related Compounds
Other related secondary amines include:
Safety and Hazards
properties
IUPAC Name |
2-N,2-N-dimethyl-4-N-(4-methylphenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-10-4-6-11(7-5-10)18-14-12-13(17-9-8-16-12)19-15(20-14)21(2)3/h4-9H,1-3H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFMKNBAKRVDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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